GLUTATHIONE ARSENOXIDE

Catalog No.
S528999
CAS No.
1271726-51-2
M.F
C18H25AsN4O9S
M. Wt
548.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GLUTATHIONE ARSENOXIDE

CAS Number

1271726-51-2

Product Name

GLUTATHIONE ARSENOXIDE

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[2-(4-dihydroxyarsanylanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C18H25AsN4O9S

Molecular Weight

548.4 g/mol

InChI

InChI=1S/C18H25AsN4O9S/c20-12(18(29)30)5-6-14(24)23-13(17(28)21-7-16(26)27)8-33-9-15(25)22-11-3-1-10(2-4-11)19(31)32/h1-4,12-13,31-32H,5-9,20H2,(H,21,28)(H,22,25)(H,23,24)(H,26,27)(H,29,30)/t12-,13-/m0/s1

InChI Key

ADJQAKCDADMLPP-STQMWFEESA-N

SMILES

C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[As](O)O

Solubility

Soluble in DMSO

Synonyms

4-(N-(S-glutathionylacetyl)amino)phenylarsenoxide, GSAO cpd

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)[As](O)O

Isomeric SMILES

C1=CC(=CC=C1NC(=O)CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)[As](O)O

Description

The exact mass of the compound 4-(N-(S-Glutathionylacetyl)amino)phenylarsonous acid is 548.0558 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Arsenicals - Supplementary Records. It belongs to the ontological category of glutathione derivative in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Glutathione arsenoxide is a compound formed from the reaction of glutathione, a tripeptide composed of glutamate, cysteine, and glycine, with arsenic. This compound is notable for its role in mediating arsenic's biological effects and its potential therapeutic applications. Glutathione arsenoxide is particularly significant due to its interaction with cellular pathways and its capacity to influence the metabolism of arsenic species in biological systems.

, primarily involving the binding of arsenic to the thiol group of glutathione. The interactions between glutathione and different arsenic species, including arsenate and arsenite, are crucial for understanding arsenic metabolism. For instance, sodium arsenite can bind to glutathione to form a complex denoted as As(SG)₃ in solution. This reaction is characterized by shifts in NMR spectra that indicate the formation of new chemical species . Additionally, when glutathione is oxidized in the presence of arsenate, it forms oxidized glutathione (GSSG), which can further react with methylated arsenicals .

Glutathione arsenoxide exhibits significant biological activity, particularly in the context of cellular toxicity and protective mechanisms against oxidative stress. It has been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines by targeting mitochondrial adenine nucleotide translocase. This action disrupts mitochondrial function, leading to cell death . Moreover, glutathione plays a critical role in detoxifying reactive oxygen species generated during arsenic metabolism, thereby mitigating oxidative damage .

The synthesis of glutathione arsenoxide can occur through several methods:

  • Direct Reaction: Glutathione reacts with trivalent arsenic species (such as sodium arsenite) under physiological conditions, leading to the formation of glutathione arsenoxide.
  • Enzymatic Catalysis: Enzymes such as glutathione synthetase facilitate the formation of arsenylated products from glutathione, promoting the reduction of arsenate via a process known as arsenolysis .
  • Chemical Modification: Chemical approaches may involve modifying existing glutathione structures to incorporate arsenic moieties.

These methods reflect the compound's ability to form through both biological and synthetic pathways.

Glutathione arsenoxide has several applications:

  • Cancer Therapy: Due to its ability to induce apoptosis in cancer cells, glutathione arsenoxide is being explored as a potential anticancer agent .
  • Detoxification Studies: Its role in detoxifying arsenic and other heavy metals makes it relevant in environmental health research.
  • Pharmacological Research: Understanding its interactions with cellular components can aid in developing new therapeutic strategies against diseases associated with oxidative stress.

Several compounds share structural or functional similarities with glutathione arsenoxide. These include:

  • Arsenite: A trivalent form of arsenic that interacts similarly with thiols but lacks the protective properties conferred by glutathione.
  • Monomethylarsonic Acid: A methylated derivative of inorganic arsenic that exhibits different toxicity profiles and metabolic pathways compared to glutathione-bound species.
  • Dimethylarsinic Acid: Another methylated form that shows distinct interactions with cellular components but does not have the same protective mechanisms as glutathione-bound forms.
CompoundStructureBiological ActivityUnique Features
Glutathione ArsenoxideC₁₃H₁₅AsN₃O₄SInduces apoptosis; detoxifies reactive oxygen speciesCombines antioxidant properties with heavy metal detoxification
ArseniteH₃AsO₃Toxicity; interacts with thiolsMore toxic; lacks protective effects
Monomethylarsonic AcidC₂H₅AsO₂Intermediate metabolite; less toxic than inorganic formsMethylated form; different metabolic pathway
Dimethylarsinic AcidC₃H₇AsO₂Less toxic; used in environmental studiesFurther methylation alters toxicity

Glutathione arsenoxide stands out due to its dual role as both a reactive agent against oxidative stress and a mediator of arsenic toxicity through its unique interactions within biological systems.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

548.0558

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DSA0237V7T

Sequence

XXG

Wikipedia

4-(N-(S-glutathionylacetyl)amino)phenylarsonous acid

Dates

Modify: 2024-02-18
1: Horsley L, Cummings J, Middleton M, Ward T, Backen A, Clamp A, Dawson M, Farmer H, Fisher N, Halbert G, Halford S, Harris A, Hasan J, Hogg P, Kumaran G, Little R, Parker GJ, Potter P, Saunders M, Roberts C, Shaw D, Smith N, Smythe J, Taylor A, Turner H, Watson Y, Dive C, Jayson GC; Cancer Research UK Drug Development Office Phase I clinical trial.. A phase 1 trial of intravenous 4-(N-(S-glutathionylacetyl)amino) phenylarsenoxide (GSAO) in patients with advanced solid tumours. Cancer Chemother Pharmacol. 2013 Dec;72(6):1343-52. doi: 10.1007/s00280-013-2320-9. PubMed PMID: 24141375.
2: Tahara N, Zandbergen HR, de Haas HJ, Petrov A, Pandurangi R, Yamaki T, Zhou J, Imaizumi T, Slart RH, Dyszlewski M, Scarabelli T, Kini A, Reutelingsperger C, Narula N, Fuster V, Narula J. Noninvasive molecular imaging of cell death in myocardial infarction using 111In-GSAO. Sci Rep. 2014 Oct 29;4:6826. doi: 10.1038/srep06826. PubMed PMID: 25351258; PubMed Central PMCID: PMC4212241.
3: Cadd VA, Hogg PJ, Harris AL, Feller SM. Molecular profiling of signalling proteins for effects induced by the anti-cancer compound GSAO with 400 antibodies. BMC Cancer. 2006 Jun 9;6:155. PubMed PMID: 16764713; PubMed Central PMCID: PMC1550423.
4: Elliott MA, Ford SJ, Prasad E, Dick LJ, Farmer H, Hogg PJ, Halbert GW. Pharmaceutical development of the novel arsenical based cancer therapeutic GSAO for Phase I clinical trial. Int J Pharm. 2012 Apr 15;426(1-2):67-75. doi: 10.1016/j.ijpharm.2012.01.024. PubMed PMID: 22286018.
5: Park D, Chiu J, Perrone GG, Dilda PJ, Hogg PJ. The tumour metabolism inhibitors GSAO and PENAO react with cysteines 57 and 257 of mitochondrial adenine nucleotide translocase. Cancer Cell Int. 2012 Mar 26;12(1):11. doi: 10.1186/1475-2867-12-11. PubMed PMID: 22448968; PubMed Central PMCID: PMC3349534.
6: Park D, Xie BW, Van Beek ER, Blankevoort V, Que I, Löwik CW, Hogg PJ. Optical imaging of treatment-related tumor cell death using a heat shock protein-90 alkylator. Mol Pharm. 2013 Oct 7;10(10):3882-91. doi: 10.1021/mp4003464. PubMed PMID: 23968358.
7: Dilda PJ, Ramsay EE, Corti A, Pompella A, Hogg PJ. Metabolism of the tumor angiogenesis inhibitor 4-(N-(S-Glutathionylacetyl)amino)phenylarsonous acid. J Biol Chem. 2008 Dec 19;283(51):35428-34. doi: 10.1074/jbc.M804470200. PubMed PMID: 18723877.
8: Xie BW, Park D, Van Beek ER, Blankevoort V, Orabi Y, Que I, Kaijzel EL, Chan A, Hogg PJ, Löwik CW. Optical imaging of cell death in traumatic brain injury using a heat shock protein-90 alkylator. Cell Death Dis. 2013 Jan 24;4:e473. doi: 10.1038/cddis.2012.207. PubMed PMID: 23348587; PubMed Central PMCID: PMC3563995.
9: Ramsay EE, Decollogne S, Joshi S, Corti A, Apte M, Pompella A, Hogg PJ, Dilda PJ. Employing pancreatic tumor γ-glutamyltransferase for therapeutic delivery. Mol Pharm. 2014 May 5;11(5):1500-11. doi: 10.1021/mp400664t. PubMed PMID: 24654974.
10: Dilda PJ, Decollogne S, Rossiter-Thornton M, Hogg PJ. Para to ortho repositioning of the arsenical moiety of the angiogenesis inhibitor 4-(N-(S-glutathionylacetyl)amino)phenylarsenoxide results in a markedly increased cellular accumulation and antiproliferative activity. Cancer Res. 2005 Dec 15;65(24):11729-34. PubMed PMID: 16357185.
11: Dilda PJ, Don AS, Tanabe KM, Higgins VJ, Allen JD, Dawes IW, Hogg PJ. Mechanism of selectivity of an angiogenesis inhibitor from screening a genome-wide set of Saccharomyces cerevisiae deletion strains. J Natl Cancer Inst. 2005 Oct 19;97(20):1539-47. PubMed PMID: 16234568.
12: Hua VM, Abeynaike L, Glaros E, Campbell H, Pasalic L, Hogg PJ, Chen VM. Necrotic platelets provide a procoagulant surface during thrombosis. Blood. 2015 Dec 24;126(26):2852-62. doi: 10.1182/blood-2015-08-663005. PubMed PMID: 26474813; PubMed Central PMCID: PMC4692145.
13: Dick LJ, Gray A, Ram A, Hume A, Parris C, Hogg PJ, Elliott MA, Ford SJ, Halbert GW. Elimination of the antimicrobial action of the organoarsenical cancer therapeutic, 4-(N-(S-glutathionylacetyl)amino) phenylarsonous acid, before finished product sterility testing. J Pharm Pharmacol. 2013 Nov;65(11):1664-9. doi: 10.1111/jphp.12143. PubMed PMID: 24102542.
14: Donoghue N, Yam PT, Jiang XM, Hogg PJ. Presence of closely spaced protein thiols on the surface of mammalian cells. Protein Sci. 2000 Dec;9(12):2436-45. PubMed PMID: 11206065; PubMed Central PMCID: PMC2144521.
15: Don AS, Kisker O, Dilda P, Donoghue N, Zhao X, Decollogne S, Creighton B, Flynn E, Folkman J, Hogg PJ. A peptide trivalent arsenical inhibits tumor angiogenesis by perturbing mitochondrial function in angiogenic endothelial cells. Cancer Cell. 2003 May;3(5):497-509. PubMed PMID: 12781367.
16: Dilda PJ, Decollogne S, Weerakoon L, Norris MD, Haber M, Allen JD, Hogg PJ. Optimization of the antitumor efficacy of a synthetic mitochondrial toxin by increasing the residence time in the cytosol. J Med Chem. 2009 Oct 22;52(20):6209-16. doi: 10.1021/jm9008339. PubMed PMID: 19788237.
17: Harrington CF, Taylor A. Analytical approaches to investigating metal-containing drugs. J Pharm Biomed Anal. 2015 Mar 15;106:210-7. doi: 10.1016/j.jpba.2014.10.017. PubMed PMID: 25455724.
18: Ramsay EE, Dilda PJ. Glutathione S-conjugates as prodrugs to target drug-resistant tumors. Front Pharmacol. 2014 Aug 11;5:181. doi: 10.3389/fphar.2014.00181. Review. PubMed PMID: 25157234; PubMed Central PMCID: PMC4127970.
19: Citrin D, Scott T, Sproull M, Menard C, Tofilon PJ, Camphausen K. In vivo tumor imaging using a near-infrared-labeled endostatin molecule. Int J Radiat Oncol Biol Phys. 2004 Feb 1;58(2):536-41. PubMed PMID: 14751525.

Explore Compound Types